molecular formula C26H26N2O6 B2917868 methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate CAS No. 634574-40-6

methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No. B2917868
M. Wt: 462.502
InChI Key: GRLABOXNFSMIHP-UHFFFAOYSA-N
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Description

Methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a useful research compound. Its molecular formula is C26H26N2O6 and its molecular weight is 462.502. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvatochromic Studies

  • Solvatochromic Shift Studies : Methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate and related compounds have been studied for their solvatochromic properties. Research indicates that these compounds show significant solvatochromic shifts and changes in dipole moments, which are critical for understanding their interactions in different solvents (Deepa et al., 2013).

Fluorescence Quenching

  • Fluorescence Quenching Analysis : Studies on fluorescence quenching of related compounds show that their fluorescence can be quenched by certain amines. This property is useful in understanding the photophysical behavior of these compounds in different environments (Deepa et al., 2012).

Electrochromic Properties

  • Electrochromic Characterization : Investigations into the electrochromic properties of derivatives of this compound, specifically those doped with various dyes, have been conducted. These studies are significant for applications in electrochromic devices and sensors (Almeida et al., 2017).

Spectroelectrochemical Applications

  • Spectroelectrochemical Studies : The compound and its related derivatives have been subject to spectroelectrochemical studies to understand their charge transfer characteristics in different states. This information is vital for their potential applications in electronic and photonic devices (Almeida et al., 2017).

Synthesis and Reactivity

  • Reactions and Synthesis : The compound and its related derivatives have been synthesized and their reactions with other chemicals studied. These studies provide insights into their potential for creating novel compounds with unique properties (Korotaev et al., 2015).

Potassium Channel Activation

  • Potassium Channel Activation Studies : Research into related compounds has explored their role as potassium channel activators. This aspect is critical in medical research, particularly in understanding their potential therapeutic applications (Gericke et al., 1991).

Nonlinear Optical Properties

  • Nonlinear Optical Analysis : Studies have been conducted on the nonlinear optical properties of similar compounds. These properties are important for applications in the field of photonics and optical data processing (Halim & Ibrahim, 2017).

properties

IUPAC Name

methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6/c1-16-3-8-20-19(15-16)23(29)21-22(17-4-6-18(7-5-17)26(31)32-2)28(25(30)24(21)34-20)10-9-27-11-13-33-14-12-27/h3-8,15,22H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLABOXNFSMIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

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